molecular formula C18H27N5O2 B2544583 8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-68-5

8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2544583
CAS No.: 899727-68-5
M. Wt: 345.447
InChI Key: PVGMDASWTXEIPK-UHFFFAOYSA-N
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Description

8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.447. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Antidepressant Applications

  • Serotonin Receptor Activity and Antidepressant Potential : Compounds similar to the specified chemical structure, particularly derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested for their affinity towards serotonin (5-HT1A/5-HT7) receptors. These compounds exhibit promising potential as antidepressants, with some derivatives showing potential anxiolytic effects greater than reference drugs like diazepam. Molecular modeling suggests that these derivatives can serve as lead compounds for antidepressant and/or anxiolytic applications due to their specific interactions with serotonin receptors (Zagórska et al., 2016).

Adenosine Receptor Antagonists

  • A3 Adenosine Receptor Antagonism : Research has explored the synthesis and evaluation of new derivatives, including imidazo[2,1-f]purine-2,4-diones, for their antagonistic activity on the A3 adenosine receptors. Certain derivatives have shown potent and selective antagonism, indicating their potential for therapeutic applications in conditions where adenosine receptor activity is implicated. The potency of these compounds as A3 adenosine receptor antagonists highlights their potential for further investigation and drug development (Baraldi et al., 2005).

Properties

IUPAC Name

6-heptyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-6-7-8-9-10-11-22-12(2)13(3)23-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMDASWTXEIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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